3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

hDAAO inhibition Ki schizophrenia drug discovery

3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (CAS 1146917-65-8) is a phenylpropanoid-substituted coumarin derivative. It was identified as ‘compound 2’ in a targeted screening campaign for human D-amino acid oxidase (hDAAO) inhibitors and is structurally distinguished by a 4-phenylcoumarin core bearing a 6-propanoic acid side chain and a 7-hydroxy group.

Molecular Formula C18H14O5
Molecular Weight 310.305
CAS No. 1146917-65-8
Cat. No. B2687407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid
CAS1146917-65-8
Molecular FormulaC18H14O5
Molecular Weight310.305
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)CCC(=O)O
InChIInChI=1S/C18H14O5/c19-15-10-16-14(8-12(15)6-7-17(20)21)13(9-18(22)23-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2,(H,20,21)
InChIKeyANHFSWPHLAPWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid (CAS 1146917-65-8): Procurement-Relevant Identity and Class


3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (CAS 1146917-65-8) is a phenylpropanoid-substituted coumarin derivative [1]. It was identified as ‘compound 2’ in a targeted screening campaign for human D-amino acid oxidase (hDAAO) inhibitors and is structurally distinguished by a 4-phenylcoumarin core bearing a 6-propanoic acid side chain and a 7-hydroxy group [1]. The compound is relevant to neuroscience research because hDAAO degrades D-serine, the endogenous co-agonist of the N-methyl-D-aspartate receptor (NMDAR), and hDAAO inhibition is a validated strategy for addressing NMDAR hypofunction implicated in schizophrenia [1][2].

Why Generic Coumarin or Simple Aryl-Acid DAAO Inhibitors Cannot Substitute for 3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid


Simple substitution among hDAAO inhibitors is unreliable because potency, mechanism, and conformational effects diverge sharply across chemotypes. Classical inhibitors such as benzoic acid bind with micromolar affinity (Kd ≈ 2–4 µM) and stabilize a closed active-site lid [1][2]. Simpler coumarins such as 3,7-dihydroxycoumarin and 6,7-dihydroxycoumarin inhibit porcine kidney DAAO with IC50 values of 0.167–0.224 µM but lack the 4-phenyl substitution and propanoic acid side chain that drive both sub-10 nM potency on the human enzyme and the unique lid-open conformational state [3]. Even within the same structural series, replacement of the carboxylic acid with a hydroxyl-pyridazinone bioisostere (compound 3) alters potency, off-rate, and binding interactions, demonstrating that procurement cannot be guided by scaffold similarity alone [1].

Quantitative Differentiation Evidence for 3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid Against Closest Comparators


hDAAO Inhibitory Potency: ~5-Fold More Potent Than Intra-Study Active-Site Comparator Compound 1

In the same study, compound 2 displayed a Ki of 7 nM against recombinant human DAAO, compared with compound 1 (4H-furo[3,2-b]pyrrole-5-carboxylic acid), which exhibited a Ki of approximately 36 nM under identical assay conditions [1]. This represents an approximately 5-fold improvement in binding affinity, measured in the same biochemical format with D-serine as substrate [1].

hDAAO inhibition Ki schizophrenia drug discovery active-site inhibitor

hDAAO Affinity vs. Canonical Inhibitor Benzoic Acid: ~300–600-Fold Superiority

Compound 2 exhibits a Ki of 7 nM on human DAAO, whereas benzoic acid, the canonical hDAAO inhibitor pharmacophore, binds to the oxidized human enzyme with a Kd of approximately 2–4 µM [1][2]. This translates to an affinity advantage of roughly 300- to 600-fold. Both compounds share an FAD-uncompetitive mechanism, yet compound 2 achieves vastly superior potency through additional interactions within the active-site lid-open pocket [1].

hDAAO inhibition benzoic acid Kd binding affinity pharmacophore

Unique Active-Site Lid-Open Conformation: Structural Differentiation from Classical Closed-Lid Inhibitors

Co-crystallization of compound 2 with human DAAO–FAD holoenzyme (PDB: 4QFD, 2.85 Å resolution) revealed a novel active-site lid-open conformation in which residues 218–224 are displaced, creating a new hydrophobic pocket occupied by the 4-phenyl group of the coumarin scaffold [1][2]. By contrast, classical inhibitors such as benzoic acid and its rigid bioisosteres stabilize a closed-lid conformation [3]. This lid-open state had previously been hypothesized but never experimentally observed with a drug-like small molecule, making the co-crystal structure a unique tool for structure-based design of next-generation hDAAO inhibitors [1].

X-ray crystallography lid-open conformation hDAAO active-site flexibility structure-based drug design

Potency Advantage Over Unsubstituted Coumarin DAAO Inhibitors: ~24–32-Fold Improvement on Human vs. Porcine Enzyme

Compound 2 inhibits human DAAO with a Ki of 7 nM [1]. The most potent unsubstituted coumarin DAAO inhibitors reported are 3,7-dihydroxycoumarin (IC50 = 0.167 µM) and 6,7-dihydroxycoumarin (IC50 = 0.224 µM), measured against porcine kidney DAAO [2]. Even acknowledging the different enzyme sources (human vs. porcine) and assay metrics (Ki vs. IC50), the potency gap exceeds one order of magnitude. The 4-phenyl substitution and 6-propanoic acid extension present in compound 2, but absent in simple dihydroxycoumarins, are the structural determinants of this enhanced potency [1].

coumarin scaffold DAAO IC50 structure-activity relationship species selectivity

Binding Mode Differentiation: No π–π Stacking with FAD Isoalloxazine Ring, Distinct from Other High-Affinity hDAAO Ligands

In the co-crystal structure (PDB: 4QFD), compound 2 does not engage in π–π stacking with the isoalloxazine ring of the FAD cofactor, unlike other high-affinity hDAAO ligands including compound 1 and compound 3 that rely on this interaction [1]. Instead, compound 2 derives its binding energy from a combination of: (i) hydrogen bonding between the carboxylate and Arg283, (ii) π–π stacking between the coumarin core and Tyr55, and (iii) occupancy of the novel lid-open hydrophobic pocket by the 4-phenyl substituent [1]. This departure from the canonical FAD-stacking binding mode represents a distinct pharmacophore that may reduce sensitivity to FAD redox state and provide an alternative starting point for lead optimization [1].

binding mode π–π stacking FAD interaction hDAAO structure-based drug design

Reversible Inhibition with Moderate Off-Rate: Kinetic Differentiation from Slower-On/Off Analog Compound 3

Compound 2 acts as a fully reversible inhibitor with an apparent dissociation rate constant (koff) that is faster than that of its pyridazinone analog compound 3, which displays a slow off-rate of 0.015 min⁻¹ (slower even than compound 1 at 0.034 min⁻¹) [1]. While compound 3's residence time advantage correlates with improved potency, compound 2's more moderate off-rate may be advantageous in scenarios requiring reversible, temporally controlled target modulation rather than prolonged occupancy [1]. The jump-dilution assay confirmed full reversibility for compound 2, distinguishing it from irreversible or slowly reversible covalent inhibitors [1].

kinetics koff residence time reversible inhibition structure-kinetic relationship

Evidence-Backed Application Scenarios for 3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid Procurement


Structure-Guided hDAAO Inhibitor Optimization Campaigns Targeting the Lid-Open Conformation

Procure this compound when the research objective is rational, structure-based design of next-generation hDAAO inhibitors exploiting the lid-open conformation. The co-crystal structure (PDB: 4QFD, 2.85 Å) provides atomic-level detail of the binding mode, including the novel hydrophobic pocket created by displacement of residues 218–224, which is not accessible in closed-lid structures of classical inhibitors [1]. The absence of π–π stacking with FAD permits exploration of alternative pharmacophores less dependent on cofactor redox state [1].

Chemical Probe Development for NMDAR Hypofunction Models (Schizophrenia Research)

Use this compound as a high-potency (Ki = 7 nM) starting point for developing chemical probes to study D-serine-dependent NMDAR modulation in cellular or ex vivo models of schizophrenia. Its ~300–600-fold potency advantage over benzoic acid (Kd ≈ 2–4 µM) enables target engagement at nanomolar concentrations, reducing off-target risk from millimolar exposures required by the classical inhibitor [1][2]. The FAD-uncompetitive, D-serine-competitive mechanism is mechanistically aligned with the desired pharmacology of elevating synaptic D-serine [1].

Pharmacophore Validation via Comparative SAR with Close Analogs (Compounds 1 and 3)

Procure compound 2 alongside compound 1 (4H-furo[3,2-b]pyrrole-5-carboxylic acid; Ki ≈ 36 nM) and compound 3 (pyridazinone bioisostere; koff = 0.015 min⁻¹) to dissect the contributions of the coumarin scaffold, 4-phenyl substituent, and carboxylic acid headgroup to potency, kinetics, and binding mode [1]. The ~5-fold potency difference between compounds 2 and 1, and the kinetic divergence between compounds 2 and 3, provide a quantitative framework for SAR hypothesis testing [1].

Species-Selectivity Profiling: Human vs. Rat DAAO Inhibition

Leverage the established differential potency of compound 2 on human DAAO (Ki = 7 nM) versus rat DAAO (less potent, as demonstrated for compound 1 and compound 2 in the same study [1]) to design species-selectivity experiments. This compound is suitable for in vitro–in vivo extrapolation studies where understanding human vs. rodent enzyme pharmacology is critical for translational PK/PD modeling [1].

Quote Request

Request a Quote for 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.